molecular formula C14H10Cl2N2O2 B3842084 N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Cat. No. B3842084
M. Wt: 309.1 g/mol
InChI Key: AFSPDMVYLXZASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as DCBCI, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DCBCI belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways involved in cancer progression. N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase C, a signaling molecule involved in cell proliferation and survival. It has also been found to inhibit the activity of nuclear factor kappa B, a transcription factor involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been found to modulate the immune system by inhibiting the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity in vitro. However, N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide. Another area of interest is the investigation of the mechanism of action of N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide, which could provide insights into its anti-cancer activity and potential therapeutic applications. Additionally, research on the pharmacokinetics and toxicity of N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide could help to determine its suitability as a drug candidate. Finally, the combination of N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide with other anti-cancer agents could be explored as a potential strategy to enhance its therapeutic efficacy.

Scientific Research Applications

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of certain enzymes involved in cancer progression, such as matrix metalloproteinases.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-6-7-11(12(16)8-10)14(19)20-18-13(17)9-4-2-1-3-5-9/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSPDMVYLXZASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Reactant of Route 5
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide
Reactant of Route 6
N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.